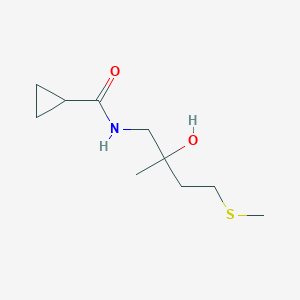
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, 2-hydroxy-4-(methylthio)butanoic acid can be produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid . A nitrilase enzyme can also be used for the synthesis of 2-hydroxy-4-(methylthio)butanoic acid from 2-hydroxy-4-(methylthio)butanenitrile .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
Research has shown that certain cyclopropanecarboxylic acid derivatives demonstrate potential as antidepressants. For instance, a study by Bonnaud et al. (1987) synthesized and evaluated a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, with some showing higher activity than established antidepressants like imipramine and desipramine (Bonnaud et al., 1987).
Enzyme Inhibition
A study by Miyata et al. (2001) focused on N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016), a compound structurally similar to the one , and its selective inhibition of cytochrome P450 enzymes responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) (Miyata et al., 2001).
Hydrogel Development
In the field of polymer chemistry, Vetrik et al. (2011) described the synthesis of a crosslinker that is stable at physiological pH but hydrolytically cleaved in acidic pH. This has implications for developing hydrogels with potential biomedical applications (Vetrik et al., 2011).
Synthesis of Cyclosporin Analogues
Rich et al. (1986) investigated the synthesis of four cyclosporin A analogues, highlighting the significance of specific amino acids in these structures for antimitogenic activity. This research contributes to understanding and developing immunosuppressive therapies (Rich et al., 1986).
NMDA Receptor Antagonists
A study by Shuto et al. (1995) revealed that certain cyclopropanecarboxamide derivatives, including milnacipran, exhibit binding affinity to NMDA receptors, suggesting their potential as NMDA receptor antagonists, important in treating neurological disorders (Shuto et al., 1995).
Synthesis of Enantioenriched Amines
Research by Ellman et al. (2002) on N-tert-Butanesulfinyl imines demonstrates their role as intermediates in the asymmetric synthesis of amines. This methodology is pivotal in synthesizing a variety of enantioenriched compounds, including those with cyclopropanecarboxamide structures (Ellman et al., 2002).
Bio-based Production of Monomers and Polymers
Chung et al. (2015) discussed the metabolic engineering strategies for bio-based production of monomers and polymers. Such strategies, involving compounds like cyclopropanecarboxamides, are crucial for sustainable chemical synthesis (Chung et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(13,5-6-14-2)7-11-9(12)8-3-4-8/h8,13H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHMTVGMUGTVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
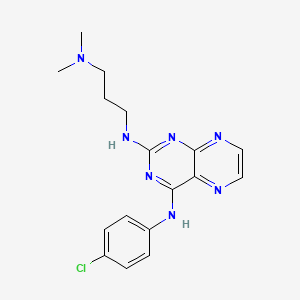
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)
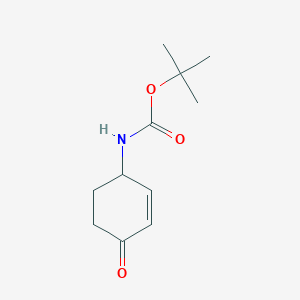
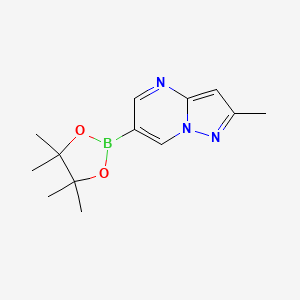
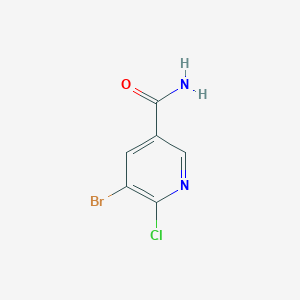
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)
![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)
![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)
![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)